4-Ethynyl-2-fluorobenzaldehyde

Overview

Description

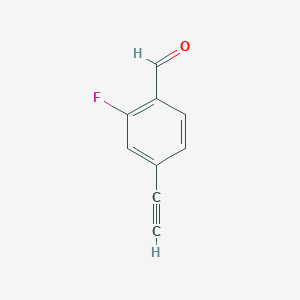

4-Ethynyl-2-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring an ethynyl group at the para position (C4) and a fluorine atom at the ortho position (C2) relative to the aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent to produce 4-fluorobenzaldehyde, which is then subjected to ethynylation .

Industrial Production Methods: Industrial production of 4-Ethynyl-2-fluorobenzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The ethynyl and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of 4-ethynyl-2-fluorobenzoic acid.

Reduction: Formation of 4-ethynyl-2-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethynyl-2-fluorobenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and organofluorine compounds.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Industry: Utilized in the production of high-performance materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-fluorobenzaldehyde involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect biochemical pathways and cellular processes, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related benzaldehyde derivatives, emphasizing substituent positions, functional groups, and physicochemical properties. Key compounds are identified via similarity scores from CAS data (), and toxicological evaluation strategies are inferred from EFSA guidelines ().

Structural Isomerism and Substituent Effects

a. 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS 1322091-24-6)

- Similarity Score : 0.83

- Key Differences :

- Fluorine at C4 (vs. C2 in 4-Ethynyl-2-fluorobenzaldehyde).

- Ethynyl group bonded to a 4-methoxyphenyl moiety at C2 (vs. a simple ethynyl group at C4).

b. 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS 1042369-35-6)

- Similarity Score : 0.83

- Key Differences :

- Fluorine at C5 (meta to aldehyde) instead of C2.

- Impact :

- Altered electronic effects due to fluorine’s meta position may reduce intramolecular hydrogen bonding with the aldehyde group compared to the ortho-fluorine in this compound.

c. (2-Ethynyl-5-methoxyphenyl)methanol (CAS 89414-50-6)

- Similarity Score : 0.73

- Key Differences: Methanol substituent replaces aldehyde. Methoxy group at C4.

- Impact :

- The absence of an aldehyde reduces electrophilicity, limiting utility in condensation or nucleophilic addition reactions.

Functional Group Influence

- Ethynyl vs. Methoxy/Hydroxy Groups: Ethynyl groups enable Sonogashira couplings, critical in synthesizing conjugated polymers or pharmaceuticals. Methoxy or hydroxy groups (e.g., 2-Hydroxy-4-methoxybenzaldehyde in ) prioritize hydrogen bonding and antioxidant activity but lack sp-hybridized carbon reactivity .

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Representative Analytical Data (from )

| Parameter | Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) |

|---|---|

| Yield | 85% |

| IR (cm⁻¹) | N-H (3320), C=O (1715), C=C (1640), C-O (1250) |

| HRMS (m/z) | Calc.: 344.1657; Exp.: 344.1658 |

Table 3: Toxicological Evaluation Strategy (Inferred from )

| Compound Type | Evaluation Approach |

|---|---|

| Hydroxy-/alkoxy-substituted benzaldehydes | Group-based assessment using structurally analogous data |

Biological Activity

4-Ethynyl-2-fluorobenzaldehyde is an organic compound with a unique structure that includes a benzaldehyde framework substituted with a fluorine atom at the 2-position and an ethynyl group at the 4-position. Its molecular formula is and it has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities.

The presence of both the ethynyl and fluoro groups in this compound imparts distinct electronic properties, enhancing its reactivity. This compound can participate in various chemical reactions, making it a valuable building block in drug design and development.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-2-methoxybenzaldehyde | Contains a methoxy group instead of ethynyl | Exhibits different electronic properties |

| 4-Fluoro-2-chlorobenzaldehyde | Contains chlorine instead of ethynyl | Different reactivity patterns due to chlorine |

| 4-Ethynylbenzaldehyde | Lacks the fluorine atom | Provides insights into the effects of fluorine |

The exact mechanism of action for this compound remains to be fully elucidated. However, its potential interactions include:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions, which may be exploited in drug development.

- Binding Affinities : The structural features may enhance binding to specific biological targets, thereby influencing therapeutic outcomes.

Case Studies and Research Findings

Although direct studies on this compound are sparse, related compounds have shown significant biological activities:

- EFdA (4′-Ethynyl-2-fluoro-2′-deoxyadenosine) : This nucleoside analog has demonstrated potent inhibition of HIV reverse transcriptase, showcasing how ethynyl and fluoro substitutions can enhance antiviral efficacy .

- Anti-influenza Activity : Studies on derivatives similar to EFdA have indicated modest antiviral activity against influenza viruses, highlighting the importance of structural modifications on biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethynyl-2-fluorobenzaldehyde, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 2-fluoro-4-iodobenzaldehyde and trimethylsilylacetylene, followed by deprotection. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄/CuI for efficient alkyne-aryl coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials.

- Yield Optimization : Maintain inert atmosphere (N₂/Ar) to prevent alkyne oxidation. Confirm purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorinated aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ ~10.2 ppm). ¹⁹F NMR confirms fluorine substitution patterns .

- FT-IR : Strong aldehyde C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation and alkyne dimerization.

- Solubility : Soluble in DCM, THF, and DMSO but avoid prolonged exposure to polar aprotic solvents to minimize decomposition .

- Monitoring Stability : Periodic GC-MS analysis detects degradation products (e.g., dimerized alkynes or oxidized aldehydes) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., catalyst deactivation) .

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, excess Pd catalyst (>5 mol%) may reduce yield due to side reactions .

- Reproducibility Checks : Compare batch-to-batch NMR spectra to detect impurities introduced during scaling .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The alkyne moiety’s HOMO typically interacts with Pd catalysts in coupling reactions .

- Solvent Effects : Use COSMO-RS simulations to optimize solvent polarity for transition-state stabilization .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodologies address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Systematically review literature to identify variables (e.g., cell lines, assay protocols) causing variability. For example, differences in IC₅₀ values may stem from ATP concentration in kinase assays .

- Dose-Response Curves : Use normalized data (e.g., % inhibition vs. log concentration) to minimize inter-lab variability.

- Structural Confirmation : Ensure derivatives are re-synthesized and characterized (X-ray crystallography) to rule out structural misassignment .

Properties

IUPAC Name |

4-ethynyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSHYCVXNLXDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267502-64-6 | |

| Record name | 4-Ethynyl-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.